5-Iodoindolizine

説明

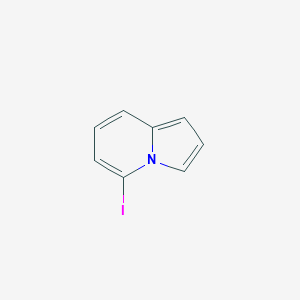

Structure

2D Structure

特性

分子式 |

C8H6IN |

|---|---|

分子量 |

243.04 g/mol |

IUPAC名 |

5-iodoindolizine |

InChI |

InChI=1S/C8H6IN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |

InChIキー |

IPUHPVRHYKJTBK-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=CC=CN2C(=C1)I |

製品の起源 |

United States |

準備方法

Starting Materials: Preparation of 2-Substituted Indolizines

The synthesis begins with the preparation of 2-substituted indolizines, which are commonly obtained by the Tchichibabin reaction or related condensation methods involving pyridinium salts and α-bromoketones. Typical substituents at the 2-position include phenyl (Ph), tert-butyl (tBu), or methyl (Me) groups.

| Compound ID | R1 | R2 | Description |

|---|---|---|---|

| 1a | H | Ph | 2-Phenylindolizine |

| 1b | H | tBu | 2-tert-butylindolizine |

| 1c | Me | tBu | 1-Methyl-2-tert-butylindolizine |

Direct Lithiation at the 5-Position

-

- n-Butyllithium (n-BuLi) is used as the lithiation agent, typically in tetrahydrofuran (THF) solvent.

- TMEDA (N,N,N',N'-Tetramethylethylenediamine) is employed as a co-reagent to enhance lithiation efficiency.

- The reaction is conducted at low temperatures, generally between -78°C to -80°C initially, followed by warming to -20°C for several hours to complete metallation.

Optimization:

The lithiation time varies depending on the substrate:

Electrophilic Iodination to Form this compound

- After lithiation, the 5-lithioindolizine intermediate is treated with iodine (I2) dissolved in THF at low temperature.

- This lithium-iodine exchange leads to the formation of this compound derivatives in high yields (76–95%).

- The reaction is typically quenched and the product isolated by standard aqueous workup and chromatographic purification.

Representative Experimental Procedure

A typical synthesis of 5-iodo-2-tert-butylindolizine (2e) is as follows:

- In an argon atmosphere, a flame-dried flask is charged with 2-tert-butylindolizine (1b) in dry THF.

- The solution is cooled to -78°C and treated dropwise with n-BuLi and TMEDA.

- The mixture is stirred at -78°C for 1 hour, then warmed to -20°C and stirred for an additional hour to complete lithiation.

- A solution of iodine in THF is added dropwise at -78°C.

- The reaction mixture is allowed to warm to room temperature, then quenched with saturated ammonium chloride solution.

- The organic layer is separated, washed, dried over sodium sulfate, and concentrated.

- Purification by column chromatography yields this compound as a solid or oil with yields typically above 75%.

Summary of Yields and Characteristics

| Substrate (Indolizine) | Product (this compound) | Yield (%) | Physical State |

|---|---|---|---|

| 2-Phenylindolizine (1a) | 5-Iodo-2-phenylindolizine (2e) | 76–85 | Solid, oil |

| 2-tert-Butylindolizine (1b) | 5-Iodo-2-tert-butylindolizine (2e) | 90–95 | Solid |

| 1-Methyl-2-tert-butylindolizine (1c) | 5-Iodo-1-methyl-2-tert-butylindolizine (2e) | 80–90 | Solid |

Alternative and Historical Methods

- Older methods such as the Chichibabin reaction or halogenation of indolizine-5-ones with POCl3 are ineffective or yield unstable halogenated products at the 5-position.

- Attempts to introduce halogens via 1,3-dipolar cycloaddition or gold-assisted cycloisomerization have been reported but are less general and yield unstable or low-yield products.

- The lithiation/iodination route remains the most reliable and versatile method for preparing 5-iodoindolizines.

Reactivity and Applications of this compound

- 5-Iodoindolizines are relatively inert toward nucleophilic substitution despite theoretical predictions favoring reactivity at the 5-position.

- However, they are excellent substrates for Suzuki cross-coupling reactions with arylboronic acids, enabling the synthesis of diverse 5-arylindolizine derivatives.

- This cross-coupling expands the utility of 5-iodoindolizines in medicinal chemistry and materials science.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Preparation of 2-substituted indolizine | Tchichibabin condensation or literature methods | 2-Substituted indolizines (1a-c) | Starting materials |

| Direct lithiation | n-BuLi, TMEDA, THF, -78°C to -20°C | 5-Lithioindolizine intermediate | Reaction time optimized by TLC |

| Iodination | Iodine (I2) in THF, -78°C to RT | This compound (2e) | High yields (76–95%) |

| Purification | Aqueous workup, column chromatography | Pure this compound | Ready for further reactions |

化学反応の分析

5-Iodoindolizine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.

Cross-Coupling Reactions: this compound is a suitable substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds with boronic acids and alkynes, respectively

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.

Major Products:

- Substituted indolizines

- Cross-coupled products (e.g., biaryl compounds, alkynyl indolizines)

科学的研究の応用

5-Iodoindolizine has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

作用機序

5-Iodoindolizine can be compared with other halogenated indolizines, such as 5-Bromoindolizine and 5-Chloroindolizine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the varying electronegativity and size of the halogen atoms .

類似化合物との比較

- 5-Bromoindolizine

- 5-Chloroindolizine

- 5-Fluoroindolizine

Uniqueness: The presence of the iodine atom in 5-Iodoindolizine imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

生物活性

5-Iodoindolizine is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its antibacterial, antiviral, and anti-inflammatory properties, as well as its role in various synthetic methodologies.

Overview of this compound

This compound is a halogenated derivative of indolizine, a bicyclic compound known for its unique structural properties and reactivity. The presence of iodine at the 5-position enhances its electrophilic character, making it suitable for various chemical transformations, including cross-coupling reactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Antiviral Activity

In addition to its antibacterial properties, this compound has demonstrated antiviral activity, particularly against HIV-1 . It has been reported to inhibit viral replication effectively, possibly by targeting viral enzymes or interfering with the viral life cycle .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research suggests that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for further investigation in the treatment of inflammatory diseases .

Synthetic Approaches to this compound

The synthesis of this compound has been achieved through various methods, including direct lithiation followed by electrophilic quenching. A noteworthy approach involves the Suzuki cross-coupling reaction, which allows for the formation of carbon-carbon bonds involving 5-iodoindolizines and arylboronic acids with high yields .

| Synthesis Method | Description | Yield |

|---|---|---|

| Direct Lithiation | Lithiation at the 5-position followed by iodine addition | High yield |

| Suzuki Coupling | Reaction with arylboronic acids in alcoholic-aqueous medium | Up to 94% |

Case Studies

- Antimycobacterial Activity : A study evaluated the efficacy of several indolizine derivatives, including this compound, against Mycobacterium tuberculosis . The results indicated that this compound significantly inhibited bacterial growth compared to control compounds.

- HIV-1 Inhibition : Another research project investigated the antiviral properties of this compound against HIV-1. The compound was found to reduce viral load in infected cell cultures significantly, suggesting potential for therapeutic development .

- Anti-inflammatory Response : In vitro studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Q & A

Q. What computational chemistry approaches are best suited to model the electronic structure of this compound, and how do these predictions align with experimental reactivity data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and electrostatic potential surfaces. Compare computed iodine substituent effects (e.g., Hammett σ constants) with experimental kinetic data from Suzuki-Miyaura cross-coupling reactions. Validate models by correlating predicted regioselectivity (e.g., C-5 vs. C-3 iodination) with observed product distributions. Use molecular dynamics simulations to assess solvent interactions in nucleophilic substitution reactions .

Q. How can researchers design experiments to elucidate the mechanistic pathway of palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated substrates to distinguish between oxidative addition and transmetallation rate-determining steps. Probe catalytic intermediates via in situ XAFS or ³¹P NMR spectroscopy. Compare reaction outcomes under ligand-free vs. phosphine-ligated conditions. Use competition experiments between this compound and electronically divergent aryl halides to assess electronic vs. steric influences. Include control reactions with radical scavengers (e.g., TEMPO) to rule out radical pathways .

Q. What strategies should be employed to analyze contradictory biological activity data observed for this compound derivatives across different assay systems?

- Methodological Answer : Create a weight-of-evidence table summarizing IC₅₀ values, assay conditions (e.g., cell line, incubation time), and compound stability metrics (e.g., plasma protein binding). Use meta-regression to identify confounding variables such as solvent (DMSO vs. aqueous buffers) or endpoint detection methods (MTT vs. ATP luminescence). Validate discrepancies via orthogonal assays (e.g., enzymatic vs. whole-cell inhibition). Apply cheminformatics tools to correlate structural modifications (e.g., substituent logP) with assay-specific activity trends .

Methodological Best Practices

- Data Presentation : Use tables to compare synthetic yields across conditions (Table 1) and figures to illustrate mechanistic hypotheses (Figure 1). Ensure all graphics include error bars and statistical significance annotations .

- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Web of Science. Use Boolean search strings (e.g., "this compound AND (synthesis OR reactivity)") and filter results by publication date (post-2010) to capture recent advances .

- Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to avoid publication bias. Cite primary sources for known compounds rather than commercial databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。